

Introduction: The Structural Challenge of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: *Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate*

Cat. No.: *B1441961*

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tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound featuring a spirocyclic core, which joins a cyclobutane and a piperidine ring at a single quaternary carbon. This unique three-dimensional architecture is of growing interest in medicinal chemistry. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common feature in synthetic organic chemistry.

The rigidity and defined spatial arrangement of atoms in spirocycles can lead to complex NMR spectra due to diastereotopicity and restricted bond rotations.^[1] Therefore, a multi-dimensional NMR approach is not just beneficial but essential for the complete and accurate assignment of proton (¹H) and carbon (¹³C) signals. This guide will detail the logical workflow for achieving this.

Molecular Structure and Atom Numbering

A clear numbering system is paramount for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Structure of **tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate** with atom numbering.

Predicted NMR Spectral Features

While specific experimental data is not publicly available, we can predict the expected ^1H and ^{13}C NMR chemical shifts based on the functionalities present in the molecule and data from analogous structures.^[2]

^1H NMR Predictions

- Boc Group ($-\text{C}(\text{CH}_3)_3$): A large singlet integrating to 9 protons is expected, typically in the upfield region of 1.4-1.5 ppm.^{[2][3]}
- Piperidine Ring Protons ($-\text{CH}_2-\text{N}-$): The protons on carbons adjacent to the nitrogen (C7 and C9) are expected to be deshielded and appear in the range of 3.2-3.8 ppm.^[4] Due to the Boc group and the rigid spirocyclic system, these protons may exhibit complex splitting patterns and potentially show as broad signals due to restricted rotation around the N-C(O) bond.
- Piperidine Ring Protons ($-\text{CH}_2-$): The protons on C8 will likely appear further upfield, in the range of 1.5-2.0 ppm.
- Cyclobutanone Ring Protons ($-\text{CH}_2-\text{C}=\text{O}$): The protons alpha to the carbonyl group (C2) will be deshielded and are predicted to resonate around 2.5-3.0 ppm.
- Cyclobutane Ring Protons ($-\text{CH}_2-$): The protons at C3 and C4 are expected in the range of 1.8-2.4 ppm.

^{13}C NMR Predictions

- Carbonyl Carbon ($\text{C}=\text{O}$): The ketone carbonyl (C1) is expected to be significantly downfield, likely above 200 ppm. The carbamate carbonyl of the Boc group will appear around 155 ppm.^[2]
- Boc Group Carbons: The quaternary carbon ($-\text{C}(\text{CH}_3)_3$) will be around 79-80 ppm, and the methyl carbons ($-\text{CH}_3$) will be around 28 ppm.^[2]
- Spirocyclic Quaternary Carbon (C5): This carbon will likely be in the 40-60 ppm range. Its exact shift is sensitive to the ring strain and substitution.
- Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C7 and C9) are expected around 40-50 ppm. The C8 carbon should be further upfield, around 20-30 ppm.

- Cyclobutane Ring Carbons: The carbons of the cyclobutane ring (C2, C3, C4) are expected in the range of 20-50 ppm.

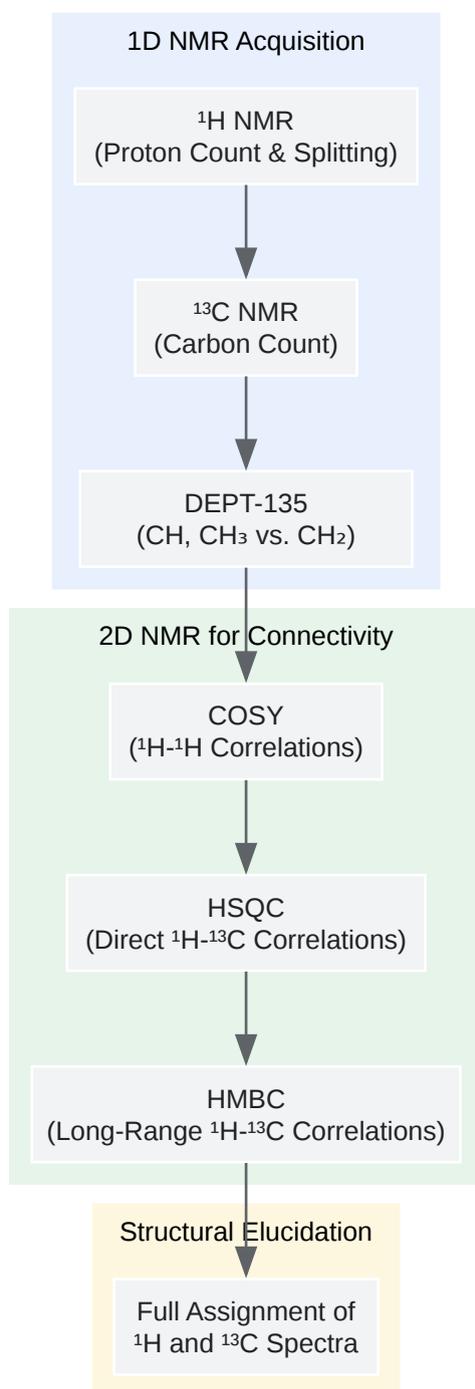
Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a suite of NMR experiments is recommended. The following protocol is a self-validating system, where data from one experiment corroborates the findings of another.

Sample Preparation

- Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For increased polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent will slightly alter the chemical shifts.[5]
- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6]

NMR Experiments Workflow



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Caption: Recommended workflow for comprehensive NMR analysis.

Step-by-Step Acquisition Parameters (on a 500 MHz Spectrometer):

- ^1H NMR:
 - Purpose: To determine the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[7]
 - Parameters:
 - Spectral Width: -2 to 12 ppm
 - Number of Scans: 8-16
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: ~4 seconds
- ^{13}C NMR:
 - Purpose: To determine the number of unique carbon environments.
 - Parameters:
 - Spectral Width: -10 to 220 ppm
 - Number of Scans: 1024 or more (as ^{13}C is less sensitive)
 - Relaxation Delay (d1): 2 seconds
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.
 - Rationale: This is a crucial and quick experiment to aid in the assignment of the numerous sp³ carbons in the spirocyclic core.
- COSY (Correlation Spectroscopy):

- Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). [8]
- Rationale: This experiment is essential to trace the proton connectivity within the piperidine and cyclobutane rings. For example, a cross-peak between two signals confirms they are on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify which protons are directly attached to which carbons.[8]
 - Rationale: This provides direct C-H bond information, definitively linking the proton and carbon skeletons.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[8]
 - Rationale: This is the key experiment for establishing the overall structure. It will show correlations from protons to quaternary carbons, such as the spiro-carbon (C5), the carbonyl carbons (C1 and the Boc carbonyl), and the Boc quaternary carbon. For instance, observing correlations from the protons on C7 and C9 to the spiro-carbon C5 would confirm the connectivity of the piperidine ring to the spiro center.

Data Interpretation and Presentation

The final step is to synthesize the data from all experiments into a coherent assignment.

- Assign the Boc Group: The large 9H singlet in the ^1H spectrum and the characteristic ^{13}C signals (~155, 80, 28 ppm) are the easiest starting points.
- Use HSQC: Link every proton signal to its corresponding carbon signal.
- Use COSY: Trace the spin systems within the two rings. You should be able to "walk" around the piperidine ring (H7 to H8 to H9) and the cyclobutane ring (H2 to H3 to H4) via their COSY cross-peaks.

- Use HMBC to Connect Fragments: Use the long-range correlations to piece the structure together. Key correlations to look for include:
 - Protons on C7 and C9 to the spiro-carbon C5.
 - Protons on C4 and C7 to the spiro-carbon C5.
 - Protons on C2 to the carbonyl carbon C1.
 - Protons on C7 and C9 to the Boc carbonyl carbon.
- Tabulate the Data: Organize the final assignments into clear tables for easy reference and comparison.

Table 1: Template for ¹H NMR Data Presentation

Atom Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-C(CH ₃) ₃		s	-	9H
H2a, H2b		m		2H
H3a, H3b		m		2H
H4a, H4b		m		2H
H7a, H7b		m		2H
H8a, H8b		m		2H

| H9a, H9b | | m | | 2H |

Table 2: Template for ¹³C NMR Data Presentation

Atom Position	Chemical Shift (δ , ppm)	DEPT-135
C1		C
C2		CH ₂
C3		CH ₂
C4		CH ₂
C5		C
C7		CH ₂
C8		CH ₂
C9		CH ₂
Boc C=O		C
Boc -C(CH ₃) ₃		C

| Boc -C(CH₃)₃ | | CH₃ |

Conclusion

The structural elucidation of **tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate** requires a systematic and multi-faceted NMR approach. While one-dimensional spectra provide initial clues, they are insufficient for complete assignment due to the molecule's complex, rigid three-dimensional structure. By following the detailed workflow presented in this guide—from sample preparation and strategic data acquisition (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) to logical interpretation—researchers can achieve a high-confidence and complete structural characterization. This self-validating methodology ensures the scientific integrity of the data, which is critical for applications in drug discovery and development.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- Macmillan Group, Princeton University.
- Celentano, A., et al. (2003). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.

- The Royal Society of Chemistry. ¹H NMR spectrum of the spiro compound 18.
- MDPI.
- Sigma-Aldrich. tert-butyl 2-oxo-6-azaspiro[3.
- BLDpharm. 1359704-84-9|tert-Butyl 2-oxo-6-azaspiro[3.
- Ambeed.com. 1359704-84-9 | tert-Butyl 2-oxo-6-azaspiro[3.
- J&K Scientific. tert-Butyl 2-oxo-6-azaspiro[3.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Chemistry LibreTexts. Spectroscopy of Amines.
- PubChem. tert-Butyl 2-oxo-7-azaspiro[3.
- ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.
- Jasperse, Chem 360.
- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- CymitQuimica. tert-Butyl 2-Oxo-7-azaspiro[3.
- ChemScene. 1779396-21-2 | Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.
- MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
- Drug Delivery. tert-Butyl 6-oxo-2-azaspiro[3.
- ChemBK. tert-butyl 8-oxo-2-oxa-6-azaspiro[3.
- Tokyo Chemical Industry. tert-Butyl 2-Oxo-7-azaspiro[3.
- MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- TCI Chemicals. tert-Butyl 6-Oxo-2-azaspiro[3.

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Sources

- 1. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azolifesciences.com [azolifesciences.com]
- 6. azooptics.com [azooptics.com]
- 7. acdlabs.com [acdlabs.com]
- 8. youtube.com [youtube.com]
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